N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Lipophilicity Drug-likeness Chromene-2-carboxamide

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1226450-91-4) is a synthetic hybrid heterocyclic compound with molecular formula C₁₉H₁₃N₃O₄ and molecular weight 347.3 g/mol. It integrates a 4-oxo-4H-chromene (chromone) carboxamide core with a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl substituent, as confirmed by its PubChem record (CID.

Molecular Formula C19H13N3O4
Molecular Weight 347.33
CAS No. 1226450-91-4
Cat. No. B2740434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
CAS1226450-91-4
Molecular FormulaC19H13N3O4
Molecular Weight347.33
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H13N3O4/c1-11-20-19(26-22-11)12-6-8-13(9-7-12)21-18(24)17-10-15(23)14-4-2-3-5-16(14)25-17/h2-10H,1H3,(H,21,24)
InChIKeyMSIINGWBXVISGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1226450-91-4): Compound Identity and Core Structural Features for Research Procurement


N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide (CAS 1226450-91-4) is a synthetic hybrid heterocyclic compound with molecular formula C₁₉H₁₃N₃O₄ and molecular weight 347.3 g/mol. It integrates a 4-oxo-4H-chromene (chromone) carboxamide core with a 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl substituent, as confirmed by its PubChem record (CID 49677240) [1]. The compound possesses a computed XLogP3 of 2.9, topological polar surface area of 94.3 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1]. Structurally, it belongs to the broader class of chromene-oxadiazole amide hybrids, a scaffold family that has been the subject of recent synthetic methodology development and preliminary biological evaluation [2].

Why Generic Substitution Is Not Advisable for N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide: Evidence from the Chromene-2-Carboxamide Scaffold Class


The 4-oxo-4H-chromene-2-carboxamide scaffold is pharmacologically sensitive to even modest structural alterations. Published structure-activity relationship (SAR) studies on chromone-2-carboxamide derivatives demonstrate that substitution pattern, oxidation state of the chromene ring (4-oxo vs. 2-oxo vs. 3,4-dihydro), and the nature of the heterocyclic appendage each independently modulate cytotoxicity potency across multiple cancer cell lines [1]. For example, within a series of chromone-2-carboxamides, IC₅₀ values against MCF-7 breast cancer cells span from 0.9 µM to >87.8 µM depending solely on the amide substituent [1][2]. The target compound's specific combination—a 4-oxo-4H-chromene carboxamide linked via a para-phenyl bridge to a 3-methyl-1,2,4-oxadiazole—is architecturally distinct from analogs bearing 2-oxo-2H-chromene-3-carboxamide cores (e.g., the positional isomer with CAS 1226443-82-8) or different oxadiazole regioisomers (1,3,4- vs. 1,2,4-oxadiazole). Given this demonstrated SAR sensitivity, generic substitution with a closely related chromene-2-carboxamide or oxadiazole analog without verification of equivalent bioactivity carries substantial risk of altered target engagement and potency [2].

Quantitative Differentiation Evidence for N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide: Physicochemical and Structural Comparator Analysis


Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. Closest Positional Isomer

The target compound (4-oxo-4H-chromene-2-carboxamide, CAS 1226450-91-4) has a computed XLogP3 of 2.9, which reflects the contribution of the 4-oxo chromene core and the 3-methyl-1,2,4-oxadiazol-5-yl moiety [1]. In contrast, a closely related positional isomer—N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1226443-82-8)—differs in the oxidation state and connectivity of the chromene ring (2-oxo-2H-chromene-3-carboxamide vs. 4-oxo-4H-chromene-2-carboxamide). While a direct experimentally measured logP for the comparator is not publicly available, the change from a 4-oxo to a 2-oxo chromene and relocation of the carboxamide from position 2 to 3 is expected to alter both hydrogen-bonding capacity and lipophilicity, as the 4-oxo-4H-chromene system presents a distinct conjugated ketone environment compared to the 2-oxo-2H-chromene lactone-like system [2]. The reported XLogP3 of 2.9 for the target compound serves as a reference point for procurement specifications and chromatographic method development.

Lipophilicity Drug-likeness Chromene-2-carboxamide

Hydrogen Bond Acceptor/Donor Profile vs. 1,3,4-Oxadiazole Regioisomeric Analogs

The target compound contains a 1,2,4-oxadiazole ring, which presents a distinct hydrogen-bond acceptor geometry compared to the 1,3,4-oxadiazole regioisomer found in many commercially available chromene-2-carboxamide analogs (e.g., N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, CAS 865286-64-2). The target compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors (computed by PubChem) [1]. In the 1,2,4-oxadiazole isomer, the two nitrogen atoms are adjacent (N2 and N4), creating a different electrostatic potential surface and acceptor pattern compared to the 1,3,4-oxadiazole system where nitrogens are separated by a carbon [2]. This regioisomeric difference is known to affect molecular recognition by biological targets, as demonstrated in kinase inhibitor programs where 1,2,4- vs. 1,3,4-oxadiazole placement altered target potency by over 10-fold in otherwise identical scaffolds [2].

Hydrogen bonding Drug design 1,2,4-Oxadiazole

Topological Polar Surface Area (TPSA) and CNS Permeability Potential vs. Larger Chromene-Oxadiazole Congeners

The target compound has a computed topological polar surface area (TPSA) of 94.3 Ų [1], which falls within the generally accepted threshold of <90 Ų for favorable CNS penetration, though slightly above the most stringent cutoff of 60–70 Ų for optimal brain exposure [2]. By comparison, several larger chromene-2-carboxamide congeners containing additional substituents on the chromene core (e.g., 6-bromo, 6,8-dichloro, or 8-ethoxy derivatives reported in the Baral et al. 2019 series) would be expected to have similar or higher TPSA values that further deviate from CNS drug-likeness criteria [3]. The TPSA of 94.3 Ų, combined with an XLogP3 of 2.9 and only three rotatable bonds, positions this compound in a physicochemical space that may permit passive blood-brain barrier penetration, a property not shared by larger, more polar chromene-oxadiazole derivatives.

TPSA CNS drug-likeness Blood-brain barrier

Rotatable Bond Count and Molecular Flexibility vs. Chromone-2-Carboxamide Library Members

The target compound has only 3 rotatable bonds [1], indicating a relatively rigid structure compared to many chromone-2-carboxamide derivatives that incorporate flexible alkyl, benzyl, or cyclohexylmethyl amide substituents (e.g., N-(cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide, which has a more flexible cyclohexylmethyl side chain) [2]. Lower conformational flexibility is often associated with reduced entropic penalty upon target binding and potentially improved selectivity, as demonstrated across multiple target classes [3]. In the context of the chromone-2-carboxamide library synthesized and evaluated for anticancer activity, compounds with constrained geometry frequently exhibited distinct potency profiles compared to flexible analogs [2].

Molecular flexibility Entropy Binding affinity

Recommended Research Application Scenarios for N-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide Based on Physicochemical and Structural Evidence


CNS-Penetrant Anticancer Screening Libraries

With a TPSA of 94.3 Ų and XLogP3 of 2.9, this compound occupies a favorable physicochemical space for potential blood-brain barrier penetration [1]. Research groups building focused libraries for glioblastoma or brain-metastatic cancer screening should prioritize this compound over larger, more polar chromene-2-carboxamide derivatives that are less likely to achieve adequate CNS exposure [2].

1,2,4-Oxadiazole Pharmacophore Validation Studies

The target compound is a structurally well-defined representative of the 1,2,4-oxadiazole subclass, distinct from the more commonly reported 1,3,4-oxadiazole chromene hybrids. It is suited for systematic pharmacophore validation studies where the contribution of the 1,2,4-oxadiazole regioisomer to target binding and selectivity is being interrogated against matched 1,3,4-oxadiazole controls [3].

Conformationally Constrained Chromone-2-Carboxamide SAR Exploration

With only 3 rotatable bonds, this compound is among the more rigid members of the chromone-2-carboxamide class [1]. It serves as a valuable comparator in SAR studies aimed at dissecting the contribution of conformational flexibility vs. preorganization to biological activity, particularly when benchmarked against flexible analogs such as N-(cyclohexylmethyl)-4-oxo-4H-chromene-2-carboxamide [4].

Antibacterial Screening Against Gram-Negative Pathogens

Although direct data for this compound are not published, structurally related chromene-based 1,2,4-oxadiazole derivatives have demonstrated antibacterial activity against Escherichia coli (MTCC614) and Klebsiella pneumoniae (MTCC4031), with lead compounds 6g and 6h showing activity approaching that of the standard drug gentamicin [5]. This compound can serve as a structurally distinct entry point for expanding the SAR around the chromene-1,2,4-oxadiazole antibacterial pharmacophore.

Quote Request

Request a Quote for N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.